Cas no 2201199-28-0 (N-({1-(4-chlorophenyl)cyclopropylcarbamoyl}methyl)-N-methylprop-2-enamide)
2201199-28-0 structure
Product Name:N-({1-(4-chlorophenyl)cyclopropylcarbamoyl}methyl)-N-methylprop-2-enamide
Numero CAS:2201199-28-0
MF:C15H17ClN2O2
MW:292.760682821274
CID:5410101
PubChem ID:165767478
Update Time:2025-05-26
N-({1-(4-chlorophenyl)cyclopropylcarbamoyl}methyl)-N-methylprop-2-enamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-[2-[[1-(4-Chlorophenyl)cyclopropyl]amino]-2-oxoethyl]-N-methyl-2-propenamide
- N-({[1-(4-chlorophenyl)cyclopropyl]carbamoyl}methyl)-N-methylprop-2-enamide
- 2201199-28-0
- EN300-26577410
- Z2704867373
- N-({1-(4-chlorophenyl)cyclopropylcarbamoyl}methyl)-N-methylprop-2-enamide
-
- Inchi: 1S/C15H17ClN2O2/c1-3-14(20)18(2)10-13(19)17-15(8-9-15)11-4-6-12(16)7-5-11/h3-7H,1,8-10H2,2H3,(H,17,19)
- Chiave InChI: IOMDEMRKLNRTLW-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(=CC=1)C1(CC1)NC(CN(C(C=C)=O)C)=O
Proprietà calcolate
- Massa esatta: 292.0978555g/mol
- Massa monoisotopica: 292.0978555g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 20
- Conta legami ruotabili: 5
- Complessità: 399
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.1
- Superficie polare topologica: 49.4Ų
Proprietà sperimentali
- Densità: 1.25±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 531.6±50.0 °C(Predicted)
- pka: 14.06±0.20(Predicted)
N-({1-(4-chlorophenyl)cyclopropylcarbamoyl}methyl)-N-methylprop-2-enamide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26577410-0.05g |
N-({[1-(4-chlorophenyl)cyclopropyl]carbamoyl}methyl)-N-methylprop-2-enamide |
2201199-28-0 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-({1-(4-chlorophenyl)cyclopropylcarbamoyl}methyl)-N-methylprop-2-enamide Letteratura correlata
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
2201199-28-0 (N-({1-(4-chlorophenyl)cyclopropylcarbamoyl}methyl)-N-methylprop-2-enamide) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti